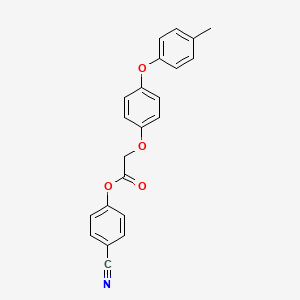
4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate is an organic compound with the molecular formula C22H17NO4 and a molecular weight of 359.381 g/mol. This compound is characterized by the presence of a cyanophenyl group and a p-tolyloxyphenoxy group, which are linked through an acetate moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate typically involves the reaction of 4-cyanophenol with 4-(p-tolyloxy)phenol in the presence of an appropriate esterification agent. Commonly used agents include acetic anhydride or acetyl chloride, which facilitate the formation of the acetate linkage under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and solvents that enhance reaction efficiency is also common in industrial production.
化学反応の分析
Types of Reactions
4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the acetate group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the formation of various functionalized derivatives.
科学的研究の応用
4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate involves its interaction with molecular targets through its functional groups. The cyanophenyl and p-tolyloxyphenoxy groups can participate in various binding interactions, influencing biological pathways and chemical reactions. The acetate moiety can be hydrolyzed under physiological conditions, releasing active intermediates that exert specific effects.
類似化合物との比較
Similar Compounds
4-Cyanophenyl acetate: Lacks the p-tolyloxyphenoxy group, resulting in different chemical properties and reactivity.
2-(4-(p-Tolyloxy)phenoxy)acetic acid: Contains a carboxylic acid group instead of the acetate ester, affecting its solubility and reactivity.
4-Cyanophenyl 2-(4-(methoxy)phenoxy)acetate: Similar structure but with a methoxy group instead of the p-tolyloxy group, leading to variations in chemical behavior.
Uniqueness
4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both cyanophenyl and p-tolyloxyphenoxy groups allows for diverse reactivity and applications in various fields of research.
特性
IUPAC Name |
(4-cyanophenyl) 2-[4-(4-methylphenoxy)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c1-16-2-6-19(7-3-16)26-20-12-10-18(11-13-20)25-15-22(24)27-21-8-4-17(14-23)5-9-21/h2-13H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJCACMOKDPVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)OC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













